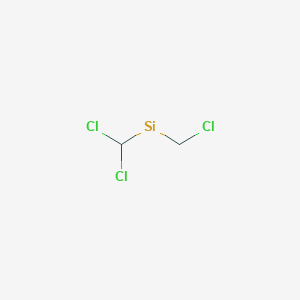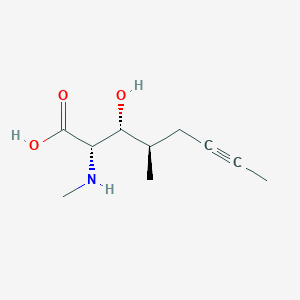
2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of a methyl group and a thioether side chain, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- typically involves the cyclization of appropriate diols or hydroxy compounds with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-quality 1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- on a large scale.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxolane ring may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative without the thioether side chain.
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: A related compound with an ester functional group.
Uniqueness
1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- is unique due to its thioether side chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other dioxolane derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
102145-08-4 |
|---|---|
分子式 |
C12H24O2S |
分子量 |
232.38 g/mol |
IUPAC名 |
2-methyl-2-[1-(3-methylbutylsulfanyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2S/c1-10(2)5-8-15-9-11(3)12(4)13-6-7-14-12/h10-11H,5-9H2,1-4H3 |
InChIキー |
YZOPDPLLNDBIJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSCC(C)C1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)

![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)





